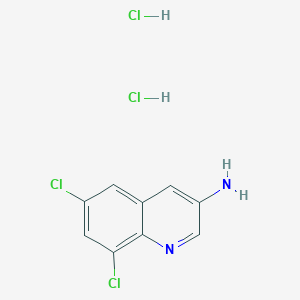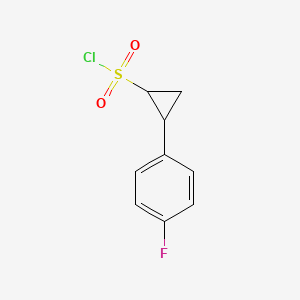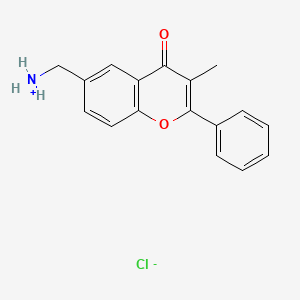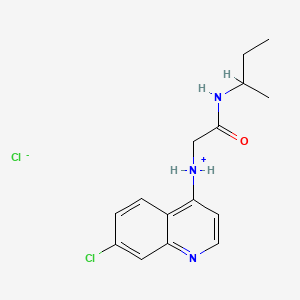
Oxamide, N,N'-bis(p-((2-(diethylamino)ethyl)carbamoyl)phenyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the diethylazaniumyl group: This step involves the reaction of diethylamine with an appropriate electrophile to form the diethylazaniumyl group.
Coupling with aniline derivative: The diethylazaniumyl group is then coupled with an aniline derivative through a nucleophilic substitution reaction.
Acylation: The resulting intermediate undergoes acylation with an oxoacetyl chloride to form the oxoacetyl group.
Final coupling and purification: The final product is obtained by coupling the intermediate with another aniline derivative, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems. Key considerations in industrial production include the availability of raw materials, cost-effectiveness, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[4-[4-[2-(diethylazaniumyl)ethoxycarbonyl]anilino]-4-oxobutanoyl]amino]benzoyl]oxyethyl-diethylazanium dichloride
- **2-[4-[4-[[2-(diethylazaniumyl)acetyl]amino]phenyl]anilino]-2-oxoethyl-diethylazanium dichloride
Uniqueness
2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
32956-81-3 |
|---|---|
Formule moléculaire |
C28H42Cl2N6O4 |
Poids moléculaire |
597.6 g/mol |
Nom IUPAC |
2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C28H40N6O4.2ClH/c1-5-33(6-2)19-17-29-25(35)21-9-13-23(14-10-21)31-27(37)28(38)32-24-15-11-22(12-16-24)26(36)30-18-20-34(7-3)8-4;;/h9-16H,5-8,17-20H2,1-4H3,(H,29,35)(H,30,36)(H,31,37)(H,32,38);2*1H |
Clé InChI |
NXGZATXDXVLDQH-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)NCC[NH+](CC)CC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
